molecular formula C19H20FN3O B2481346 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine CAS No. 1207056-63-0

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2481346
CAS No.: 1207056-63-0
M. Wt: 325.387
InChI Key: RSGXXQUXDFIFLI-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a pyridinyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps. One common route starts with the preparation of 1-(4-fluorophenyl)cyclopropanecarboxylic acid . This intermediate is then reacted with pyridin-2-ylpiperazine under specific conditions to form the final compound. The reaction conditions often include the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(pyridin-2-yl)piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c20-16-6-4-15(5-7-16)19(8-9-19)18(24)23-13-11-22(12-14-23)17-3-1-2-10-21-17/h1-7,10H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGXXQUXDFIFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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